(3-chloro-1-methylindol-2-yl)-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone
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Overview
Description
(3-chloro-1-methylindol-2-yl)-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a unique structure combining indole, pyrazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-1-methylindol-2-yl)-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the indole moiety can be synthesized through Fischer indole synthesis, followed by chlorination. The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones. Finally, the pyrrolidine ring can be introduced through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-1-methylindol-2-yl)-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3-chloro-1-methylindol-2-yl)-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3-chloro-1-methylindol-2-yl)-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-1-methylindol-2-yl)-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone: shares structural similarities with other indole, pyrazole, and pyrrolidine derivatives.
Indole derivatives: Known for their wide range of biological activities.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and analgesic properties.
Pyrrolidine derivatives: Commonly found in natural products and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(3-chloro-1-methylindol-2-yl)-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-11-16(12(2)22-21-11)15-9-6-10-24(15)19(25)18-17(20)13-7-4-5-8-14(13)23(18)3/h4-5,7-8,15H,6,9-10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVPNRCMJDMALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCN2C(=O)C3=C(C4=CC=CC=C4N3C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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